Eosin isothiocyanate

Vue d'ensemble

Description

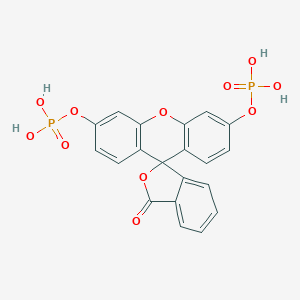

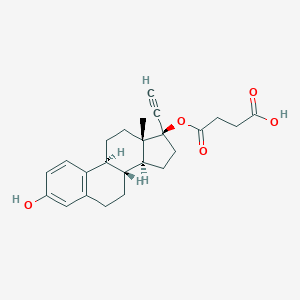

Eosin 5-isothiocyanate is a red fluorescent label used to label amino groups on proteins . It can also be used as a reversible inhibitor of the erythrocyte calcium pump . It is a good photosensitizer and can be used to selectively label amines .

Molecular Structure Analysis

Eosin 5-isothiocyanate has a molecular weight of 704.97 . It is a solid substance that is soluble in DMSO .

Physical And Chemical Properties Analysis

Eosin 5-isothiocyanate is a red fluorescent label used to label amino groups on proteins . It is a solid substance that is soluble in DMSO .

Applications De Recherche Scientifique

Multifunctional Dye

Eosin isothiocyanate is a multifunctional dye . Dyes are important tools in biological experiments as they can help researchers observe and analyze cell structures .

Biomolecule Tracking

This compound can be used to track biomolecules . This is particularly useful in studies where the movement and interactions of specific biomolecules need to be monitored .

Cell Function Evaluation

Eosin isothiocyanate can be used to evaluate cell functions . This can provide valuable insights into how cells respond to various stimuli or conditions .

Cell Type Distinction

It can be used to distinguish between different cell types . This is particularly useful in research where understanding the role of specific cell types is crucial .

Biomolecule Detection

Eosin isothiocyanate can be used to detect biomolecules . This can be particularly useful in diagnostic applications where the presence of specific biomolecules may indicate certain health conditions .

Tissue Pathology Study

It can be used to study tissue pathology . This can provide valuable insights into disease processes and the effects of potential treatments .

Microorganism Monitoring

Eosin isothiocyanate can be used to monitor microorganisms . This can be particularly useful in microbiology research and in the study of infectious diseases .

Protein Labeling and Inhibition

Eosin isothiocyanate is used as a red fluorescent label to label amino groups on proteins . It can also be used as a reversible inhibitor of the erythrocyte calcium pump . This makes it an effective phosphorescent probe in protein rotational studies .

Mécanisme D'action

Target of Action

Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .

Mode of Action

Eosin isothiocyanate interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .

Biochemical Pathways

Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .

Pharmacokinetics

It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of eosin isothiocyanate’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .

Action Environment

The action of eosin isothiocyanate can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .

Safety and Hazards

Orientations Futures

Eosin-mediated photo-redox polymerization has demonstrated applications in biosensors as a signal amplification method for molecular recognition events . Observing oxygen tolerance limits and experimentally validating the reaction mechanism can help better understand the eosin photopolymerization system and its applications in diagnostic assay signal amplification .

Propriétés

IUPAC Name |

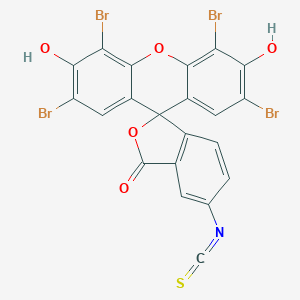

2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXYXYGSUXANME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H7Br4NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975933 | |

| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eosin isothiocyanate | |

CAS RN |

60520-47-0 | |

| Record name | Eosin 5-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eosine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.